molecular formula C18H22N2O3S B2433080 N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide CAS No. 2034510-75-1

N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide

Cat. No.: B2433080
CAS No.: 2034510-75-1
M. Wt: 346.45
InChI Key: LMQRORMNEZPEQB-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide: is a chemical compound with potential therapeutic and industrial applications. It is characterized by the presence of a benzyl group, a hydroxy group, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide.

    Addition of the Hydroxy-Thiophene Group: The intermediate is then reacted with 5-hydroxy-3-(thiophen-2-yl)pentylamine under controlled conditions to yield the final product.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions include benzyl-substituted oxalamides, thiophene derivatives, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide can be compared with other similar compounds, such as:

    N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide: Differing in the position of the thiophene ring, this compound may exhibit different chemical and biological properties.

    N1-benzyl-N2-(5-hydroxy-3-(furan-2-yl)pentyl)oxalamide: The replacement of the thiophene ring with a furan ring can lead to variations in reactivity and application.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₈H₂₂N₂O₃S
  • Molecular Weight: 346.4 g/mol
  • CAS Number: 2034243-56-4

The synthesis of this compound typically involves the reaction of benzylamine with oxalyl chloride to form an intermediate, followed by the addition of 5-hydroxy-3-(thiophen-2-yl)pentylamine. This process is generally carried out in organic solvents like dichloromethane under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism. The precise mechanisms are still under investigation, but its structural characteristics suggest potential interactions with various biological macromolecules.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogens. For instance, derivatives of related compounds have shown significant growth inhibition against bacteria such as Acinetobacter baumannii and Escherichia coli, with some exhibiting over 95% growth inhibition at specific concentrations .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it possesses notable antiproliferative effects against various cancer cell lines, including leukemia and breast cancer cells. For example, certain derivatives showed significant growth inhibition percentages (over 70%) against multiple cancer types while maintaining a favorable safety profile, indicating low cytotoxicity towards normal cells .

Case Studies

  • Anticancer Efficacy:
    • A study compared this compound with established anticancer drugs like sunitinib. The results indicated that certain derivatives exhibited superior potency against leukemia and breast cancer cell lines compared to sunitinib, suggesting their potential as viable candidates for further drug development .
  • Antimicrobial Activity:
    • In a comparative analysis involving various synthesized derivatives, two compounds demonstrated over 93% inhibition against Candida albicans at a concentration of 32 μg/mL, highlighting their potential application in treating fungal infections .

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial Activity>95% growth inhibition against E. coli and C. albicans
Anticancer ActivitySignificant antiproliferative effects in leukemia and breast cancer cells
Comparative PotencySuperior efficacy compared to sunitinib in certain cancer types

Properties

IUPAC Name

N'-benzyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-11-9-15(16-7-4-12-24-16)8-10-19-17(22)18(23)20-13-14-5-2-1-3-6-14/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQRORMNEZPEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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